molecular formula C13H24Cl2O B566530 1-Chloro-3,3-dimethyl-2-butyl ketone CAS No. 106993-42-4

1-Chloro-3,3-dimethyl-2-butyl ketone

Cat. No.: B566530
CAS No.: 106993-42-4
M. Wt: 267.234
InChI Key: UWOAOCFWHMESHF-UHFFFAOYSA-N
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Description

1-Chloro-3,3-dimethyl-2-butyl ketone is an organic compound characterized by its unique structure, which includes two chloromethyl groups and four methyl groups attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dimethyl-2-butyl ketone typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of 2,2,6,6-tetramethylheptan-4-one with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl groups at the 3 and 5 positions . The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,3-dimethyl-2-butyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alkoxides are commonly used in substitution reactions.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chloromethyl groups.

    Oxidation Products: Compounds with hydroxyl or carbonyl groups at the 3 and 5 positions.

Mechanism of Action

The mechanism of action of 1-Chloro-3,3-dimethyl-2-butyl ketone involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic and biological applications . The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during chemical reactions.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3,3-dimethyl-2-butyl ketone is unique due to its specific structure, which provides distinct reactivity patterns and applications. The presence of multiple methyl groups enhances its stability and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3,5-bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Cl2O/c1-12(2,3)9(7-14)11(16)10(8-15)13(4,5)6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOAOCFWHMESHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCl)C(=O)C(CCl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721200
Record name 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106993-42-4
Record name 3,5-Bis(chloromethyl)-2,2,6,6-tetramethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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